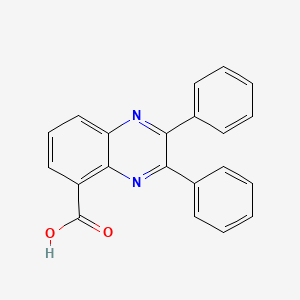

2,3-diphenylquinoxaline-5-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAMBOCHRTYBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378019 | |

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90833-20-8 | |

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Carboxylic Acid Group:as Previously Discussed, the Carboxylic Acid is a Prime Handle for Diversification. It Can Be Converted into a Wide Array of Functional Groups, Including:

Esters: By reacting with various alcohols.

Amides: By coupling with a diverse set of primary and secondary amines.

Hydrazides: Which can be further reacted with aldehydes, ketones, or isocyanates. nih.gov

Spectroscopic Characterization and Structural Analysis of 2,3 Diphenylquinoxaline 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-diphenylquinoxaline-5-carboxylic acid and its derivatives, ¹H and ¹³C NMR spectroscopy provide precise information about the hydrogen and carbon frameworks, respectively.

For instance, derivatives of 2,3-diphenylquinoxaline (B159395) often exhibit a series of multiplets in the aromatic region, generally between δ 7.20 and 8.70 ppm. researchgate.net The protons of the two phenyl groups at the 2- and 3-positions of the quinoxaline (B1680401) core typically appear as a complex multiplet, integrating to ten protons, unless symmetry or specific substitutions simplify the pattern. The protons on the quinoxaline ring system itself will show distinct signals, with their chemical shifts and coupling constants being highly dependent on the substitution pattern.

In the case of a carboxylic acid derivative, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and is typically exchangeable with deuterium. For example, in a related compound, 2,3-diphenylquinoxaline-6-carboxylic acid, a broad signal corresponding to the -COOH proton is observed around 8.99 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for selected 2,3-Diphenylquinoxaline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| 6-Nitro-2,3-diphenylquinoxaline (B1347239) | CDCl₃ | 9.07 (d, J = 2.4 Hz, 1H), 8.58-8.47 (m, 1H), 8.29 (d, J = 9.1 Hz, 1H), 7.59 - 7.52 (m, 4H), 7.49-7.41 (m, 2H), 7.37 (t, J = 7.5 Hz, 4H) |

| 6-Methyl-2,3-diphenylquinoxaline (B3348229) | CDCl₃ | 8.07 (d, J = 8.5 Hz, 1H), 7.96 (s, 1H), 7.60 (dd, J = 8.6, 1.8 Hz, 1H), 7.55 - 7.48 (m, 4H), 7.39 - 7.29 (m, 6H), 2.62 (s, 3H) |

| 2,3-Diphenylquinoxaline | CDCl₃ | 8.22-8.20 (m, 4H), 7.82-7.79 (m, 4H), 7.55-7.51 (m, 8H), 7.34-7.32 (m, 6H) |

Note: The data presented is for derivatives and the parent quinoxaline, not the specific 5-carboxylic acid isomer.

The ¹³C NMR spectrum provides a map of the carbon skeleton of a molecule. For this compound, a number of distinct signals are expected, corresponding to the carboxyl carbon, the carbons of the quinoxaline core, and the carbons of the two phenyl substituents.

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between δ 165 and 185 ppm. The carbons of the quinoxaline and phenyl rings will appear in the aromatic region, generally from δ 120 to 160 ppm. The specific chemical shifts are influenced by the electronic environment of each carbon atom. The quaternary carbons, such as those at the 2- and 3-positions of the quinoxaline ring and the ipso-carbons of the phenyl groups, often show lower intensity signals.

For example, the ¹³C NMR spectrum of 6-nitro-2,3-diphenylquinoxaline shows signals in the aromatic region corresponding to the complex carbon framework. researchgate.net Similarly, other derivatives provide a reference for the expected chemical shift ranges of the various carbon atoms within the 2,3-diphenylquinoxaline structure. researchgate.net

Table 2: Representative ¹³C NMR Data for selected 2,3-Diphenylquinoxaline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 6-Nitro-2,3-diphenylquinoxaline | CDCl₃ | 154.31, 153.82, 141.82, 140.01, 138.77, 138.67, 133.58, 131.53, 130.58, 129.93, 129.86, 129.22, 129.15, 128.43, 128.41, 123.92 |

| 6-Methyl-2,3-diphenylquinoxaline | CDCl₃ | 153.45, 152.70, 141.42, 140.61, 139.83, 139.35, 132.42, 129.96, 129.95, 128.83, 128.81, 128.74, 128.35, 128.15, 22.04 |

| 2,3-Diphenylquinoxaline | CDCl₃ | 153.43, 152.69, 141.19, 139.38, 138.86, 129.91, 129.84, 128.92, 128.36 |

Note: The data presented is for derivatives and the parent quinoxaline, not the specific 5-carboxylic acid isomer.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carboxylic acid group and the aromatic quinoxaline and phenyl rings.

The most prominent feature of the carboxylic acid group is the C=O stretching vibration, which typically appears as a strong and sharp band in the region of 1700-1725 cm⁻¹ for aromatic carboxylic acids. Another key feature is the broad O-H stretching vibration, which is usually observed as a very broad band spanning from approximately 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching vibrations. This broadening is a result of hydrogen bonding between the carboxylic acid molecules.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoxaline and phenyl rings will give rise to a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region. Finally, the C-H out-of-plane bending vibrations of the aromatic rings typically produce strong bands in the fingerprint region, below 900 cm⁻¹, which can provide information about the substitution pattern of the aromatic rings.

For instance, the FT-IR spectrum of 2,3-diphenylquinoxaline-6-carboxylic acid shows characteristic bands at 3336-3689 cm⁻¹ (-COOH), 3061 cm⁻¹ (Ar-H), and 1716 cm⁻¹ (C=O). chemicalbook.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Aromatic Rings | C=C and C=N Stretch | 1400-1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H Bend | 900-960 | Broad, Medium |

| Aromatic Rings | C-H Out-of-plane Bend | <900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₂₁H₁₄N₂O₂, which corresponds to a molecular weight of approximately 326.35 g/mol . nih.gov

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 326. The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). Therefore, prominent fragment ions might be observed at m/z 309 (M-OH)⁺ and m/z 281 (M-COOH)⁺. The latter would correspond to the 2,3-diphenylquinoxaline radical cation. Further fragmentation of the quinoxaline core and the phenyl rings would lead to a series of smaller fragment ions.

For example, the mass spectrum of a related derivative, 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, showed a molecular ion peak that corresponded well with its calculated molecular weight. smolecule.com

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, known as chromophores. The extended π-system of the 2,3-diphenylquinoxaline core, coupled with the phenyl substituents and the carboxylic acid group, constitutes a significant chromophore.

The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet and possibly the visible region. Typically, quinoxaline derivatives show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The high-energy π→π* transitions are usually observed in the shorter wavelength UV region (around 250 nm), while the lower-energy n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, may appear at longer wavelengths.

For instance, a study on 6-methyl-2,3-diphenylquinoxaline reported n→π* and π→π* transitions at approximately 347.50 nm and 248.50 nm, respectively. smolecule.com The position of the absorption maxima for this compound would be influenced by the electronic effects of the carboxylic acid group and its position on the quinoxaline ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₂₁H₁₄N₂O₂), the theoretical elemental composition can be calculated based on its molecular formula.

The calculated elemental composition serves as a benchmark against which the experimentally determined values are compared. A close agreement between the calculated and found values (typically within ±0.4%) provides strong evidence for the purity and the proposed molecular formula of the synthesized compound.

Table 4: Calculated Elemental Composition of this compound (C₂₁H₁₄N₂O₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 21 | 252.21 | 77.29 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 4.33 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 8.59 |

| Oxygen | O | 16.00 | 2 | 32.00 | 9.80 |

| Total | | | | 326.37 | 100.00 |

Experimental elemental analysis for various derivatives of 2,3-diphenylquinoxaline has been reported to be in good agreement with the calculated values, thus confirming their respective molecular formulas.

Computational and Theoretical Chemistry Studies on 2,3 Diphenylquinoxaline 5 Carboxylic Acid

Molecular Geometry Optimization and Conformation Analysis

The foundational step in most computational studies is determining the most stable three-dimensional arrangement of a molecule's atoms, a process known as geometry optimization. For derivatives of 2,3-diphenylquinoxaline (B159395), Density Functional Theory (DFT) is a commonly employed method to achieve this. nih.gov Specifically, the B3LYP functional combined with basis sets like cc-pVDZ or 6-311G(d,p) is used to calculate the optimized molecular geometries. nih.govd-nb.info

Electronic Structure Investigations using Density Functional Theory (DFT)

DFT calculations are instrumental in elucidating the electronic landscape of 2,3-diphenylquinoxaline-5-carboxylic acid, providing a detailed picture of how electrons are distributed and how the molecule is likely to behave in chemical reactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. libretexts.org The HOMO can be considered the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. libretexts.org

In derivatives of 2,3-diphenylquinoxaline, DFT calculations show that both the HOMO and LUMO are typically delocalized across the conjugated π-system of the entire molecular backbone. d-nb.info The 2,3-diphenylquinoxaline moiety itself often acts as an electron-withdrawing unit. smolecule.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg), is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive. researchgate.net For related 2,3-diphenylquinoxaline derivatives, these energy gaps have been calculated to be in the range of 2.56 to 2.67 eV. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Derivative 1 | -5.60 | -3.04 | 2.56 |

| Derivative 2 | -5.83 | -3.16 | 2.67 |

The energies of the frontier orbitals are directly related to the ionization potential (IP) and electron affinity (EA) of the molecule. The IP is the energy required to remove an electron from the HOMO, while the EA is the energy released when an electron is added to the LUMO. These values are crucial for predicting the charge transport properties of the material, indicating how easily it can form positive or negative ions. d-nb.info

According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the EA can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). DFT calculations on related quinoxaline (B1680401) structures have yielded IP values around -6.20 to -6.45 eV and EA values around -2.09 to -2.20 eV. researchgate.net These values suggest that such compounds have good semiconducting properties and can function as bipolar materials, capable of transporting both holes and electrons. d-nb.inforesearchgate.net

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

|---|---|---|

| Derivative 1 | -6.20 | -2.09 |

| Derivative 2 | -6.45 | -2.20 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of molecules. These theoretical spectra can then be compared with experimentally measured data to validate the computational model and gain a deeper understanding of the electronic transitions involved. researchgate.net

For derivatives of 2,3-diphenylquinoxaline, theoretical UV-Vis spectra show broad absorption peaks corresponding to π-π* transitions and charge-transfer processes within the molecule. d-nb.info Studies have demonstrated a good correlation between the calculated absorption maxima (λmax) and those observed experimentally in solvents like tetrahydrofuran (B95107) (THF). researchgate.net For instance, theoretical calculations predicted absorption maxima at 532 nm and 510 nm for two different derivatives, which aligned well with the broad absorption bands seen in experimental spectra spanning from approximately 300 nm to 700 nm. d-nb.inforesearchgate.net This correlation confirms that the electronic transitions are accurately described by the DFT model.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a 2,3-diphenylquinoxaline derivative, might interact with a biological target, typically a protein receptor. nih.govnih.gov

Derivatives of 2,3-diphenylquinoxaline have been investigated as potential inhibitors for various biological targets. Molecular docking studies have been performed to explore their binding modes and affinities. For example, these compounds have been docked into the colchicine (B1669291) binding site of β-tubulin, a target for anticancer drugs. nih.gov Other studies have investigated their potential as α-glucosidase inhibitors for diabetes treatment. nih.gov In a study targeting c-Met kinase, a protein involved in cancer, a related quinoxaline derivative showed a strong ligand-receptor interaction with a binding energy of -10.8 kcal/mol. researchgate.net These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoxaline derivative and the amino acid residues in the protein's active site, providing a rationale for their biological activity and guiding the design of more potent inhibitors. researchgate.net

Studies on Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. nih.gov The structure of this compound, with its electron-rich phenyl groups and electron-deficient quinoxaline core, makes it a candidate for exhibiting ICT characteristics.

The 2,3-diphenylquinoxaline (DPQ) unit is recognized as an efficient electron-withdrawing group. d-nb.infosmolecule.com When combined with electron-donating groups, this structure can facilitate efficient charge transfer from the ground state to the excited state. d-nb.info Upon absorption of light, an electron can be promoted from a HOMO, which might be localized on a donor part of the molecule, to a LUMO, localized on the acceptor DPQ core. This charge separation leads to the formation of an excited state with a large dipole moment. scienceopen.com The efficiency of this ICT process is crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where charge separation and transport are key. d-nb.info

Applications of 2,3 Diphenylquinoxaline 5 Carboxylic Acid in Materials Science and Optoelectronics

Incorporation as an Electron-Withdrawing Unit in Conjugated Polymers

The 2,3-diphenylquinoxaline (B159395) (DPQ) moiety is recognized as an effective electron-withdrawing unit due to its electronegativity and stable quinoidal structure. smolecule.com This characteristic is fundamental to its use in constructing conjugated polymers for electronic applications. The presence of the quinoxaline (B1680401) core, a bicyclic structure containing two nitrogen atoms, significantly lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer chain it is incorporated into. This electron-accepting ability is crucial for creating materials with tailored electronic and optical properties.

The most prominent application of the electron-deficient quinoxaline unit is in the design of donor-acceptor (D-A) conjugated polymers. smolecule.comresearchgate.net This molecular design strategy involves alternating electron-rich (donor) and electron-deficient (acceptor) units along a polymer backbone. researchgate.netmdpi.com This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is a key process in many optoelectronic devices. rsc.orgmdpi.com The covalent linkage of electron-rich and electron-deficient units allows for the development of medium-to-low band gap materials. researchgate.net

The 2,3-diphenylquinoxaline unit serves as a powerful acceptor in these D-A systems. smolecule.com When copolymerized with electron-donating monomers like fluorene, thiophene, or benzodithiophene, the resulting polymers exhibit absorption spectra that are significantly red-shifted compared to the individual homopolymers. mdpi.comrsc.org This is a direct consequence of the reduced HOMO-LUMO gap caused by the D-A interaction. The carboxylic acid group at the 5-position provides a convenient point for polymerization, enabling the integration of this potent acceptor unit into various polymer architectures.

| Polymer System Component | Role | Electronic Contribution | Reference |

| 2,3-Diphenylquinoxaline | Acceptor (A) | Electron-withdrawing, lowers LUMO | smolecule.com |

| Thiophene/Benzodithiophene | Donor (D) | Electron-donating, raises HOMO | rsc.org |

| Resulting D-A Copolymer | Active Material | Reduced band gap, Intramolecular Charge Transfer (ICT) | researchgate.netmdpi.com |

Development of Organic Semiconductors for Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), D-A conjugated polymers are extensively used as the active layer for light absorption and charge generation. d-nb.inforesearchgate.net The performance of OPV devices is critically dependent on the electronic properties of the active layer materials. nih.govsemanticscholar.org Quinoxaline-based materials are among the most studied electron-deficient aromatic units for these applications. researchgate.net

Derivatives of 2,3-diphenylquinoxaline are designed and synthesized for use as organic semiconductors in solar cells. d-nb.inforesearchgate.net The electron-accepting nature of the quinoxaline core, combined with an electron-donating unit, creates a bipolar material with good semiconducting properties. d-nb.inforesearchgate.net Theoretical and experimental studies show that such D-A molecules can have good absorption in the visible light spectrum (e.g., 380–550 nm) and suitable HOMO/LUMO energy levels for efficient electron injection and dye regeneration processes in dye-sensitized solar cells (DSSCs). d-nb.inforesearchgate.netwu.ac.th The carboxylic acid group can also function as an anchoring group to attach the semiconductor to the surface of metal oxide electrodes like TiO2, which is a common architecture in DSSCs. d-nb.info

| Property | Significance in Photovoltaics | Typical Finding for Quinoxaline Derivatives | Reference |

| Absorption Spectrum | Determines the range of solar spectrum harvested | Good absorption in visible light (380–550 nm) | d-nb.inforesearchgate.net |

| HOMO/LUMO Levels | Governs charge transfer with other materials | Tunable levels for efficient electron injection/hole transport | wu.ac.th |

| Band Gap (Eg) | Defines the threshold for light absorption | Narrow band gaps achievable through D-A design | nih.gov |

| Bipolar Transport | Ability to transport both electrons and holes | Can be designed as bipolar materials | d-nb.inforesearchgate.net |

Utilization in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are versatile materials for Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability and tunable photophysical properties. researchgate.netresearchgate.net Thin films of 2,3-diphenylquinoxaline (DPQ) have been shown to be suitable for use as both electron and hole-transporting layers in optoelectronic devices. researchgate.net

The strong electron-accepting nature of the quinoxaline core makes its derivatives particularly promising as n-type (electron-transporting) or emissive materials in OLEDs. researchgate.net By attaching various amine groups to the quinoxaline core, researchers have synthesized D-A-D type molecules that exhibit blue to yellow emission. rsc.org The presence of intramolecular charge transfer in these molecules is key to their emissive properties. rsc.org Furthermore, some quinoxaline derivatives have been used to create highly efficient red-emitting materials for electrophosphorescent OLEDs. researchgate.net The 2,3-diphenylquinoxaline-5-carboxylic acid can serve as a precursor for synthesizing more complex, functionalized quinoxaline derivatives tailored for specific roles within an OLED device stack.

Role in Chain-End Modification of Hyperbranched Polymers

Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. nih.govfrontiersin.org Their unique properties, such as low viscosity and high solubility, make them attractive for various applications. The properties of hyperbranched polymers can be precisely tuned by modifying their chain-end functional groups. frontiersin.orgrug.nl

2,3-Diphenylquinoxaline-6-carboxylic acid, a close structural isomer of the title compound, has been explicitly used as an end-capping agent in the synthesis of novel hyperbranched polymers. acs.orgdocumentsdelivered.commedchemexpress.com In one study, a hyperbranched polymer containing alternating quinoxaline and benzoxazole (B165842) units was synthesized, and its o-aminophenol end groups were capped with 2,3-diphenylquinoxaline-6-carboxylic acid. acs.orgdocumentsdelivered.com This chain-end modification, or "end-capping," alters the polymer's properties, such as its solution viscosity behavior and thermal characteristics. acs.org The carboxylic acid function reacts with the terminal groups of the hyperbranched polymer, attaching the bulky and electronically active diphenylquinoxaline unit to the periphery of the macromolecule. This demonstrates the utility of the carboxylic acid group as a reactive handle for polymer modification. medchemexpress.com

Functionalization for Advanced Material Systems

The carboxylic acid group is a versatile functional handle that allows this compound to be incorporated into a wide array of advanced material systems. This functionalization is key to harnessing the core electronic and photophysical properties of the diphenylquinoxaline moiety within larger, more complex architectures.

Through standard chemical reactions such as esterification or amidation, the molecule can be covalently bonded to:

Polymer backbones: As demonstrated in the synthesis of D-A polymers.

Surfaces: Anchoring to metal oxide surfaces for applications in solar cells or sensors. d-nb.info

Other functional molecules: Creating dyads or triads with specific electronic or optical functions.

Polymer chain ends: Modifying the properties of hyperbranched or linear polymers. acs.orgdocumentsdelivered.com

This chemical versatility allows for the rational design of materials where the electron-accepting properties of the 2,3-diphenylquinoxaline unit are precisely positioned to achieve a desired function, whether it be facilitating charge separation in a solar cell, enabling light emission in an OLED, or tuning the physical properties of a complex polymer.

2,3 Diphenylquinoxaline 5 Carboxylic Acid As a Versatile Synthetic Scaffold and Building Block

Precursor for Diverse Heterocyclic Compound Libraries

The structure of 2,3-diphenylquinoxaline-5-carboxylic acid is particularly amenable to serving as a precursor for libraries of diverse heterocyclic compounds. The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and hydrazides, which can then undergo further reactions, including intramolecular cyclizations, to generate novel ring systems.

A key strategy involves the transformation of the carboxylic acid into an intermediate that can react with various building blocks. For instance, a related compound, 2,3-diphenylquinoxaline-6-carboxylic acid, is synthesized from the reaction of benzil (B1666583) and 3,4-diaminobenzoic acid. nih.gov This acid is then converted to its corresponding ethyl ester, which subsequently reacts with hydrazine (B178648) to form 2,3-diphenylquinoxaline-6-carbohydrazide. nih.gov This carbohydrazide (B1668358) intermediate is a versatile precursor that can be reacted with a wide range of aldehydes to produce a library of diphenylquinoxaline-6-carbohydrazide hybrids. nih.gov This same synthetic logic can be applied to the 5-carboxylic acid isomer, demonstrating its potential as a foundational molecule for library synthesis.

Another approach involves modifications starting from a precursor like 5-nitro-2,3-diphenylquinoxaline. Catalytic hydrogenation of the nitro group yields the corresponding amine, which can then react with alkoxymethylene derivatives. Subsequent thermal cyclization of these intermediates leads to the formation of substituted pyridoquinoxalines, demonstrating the generation of new, fused heterocyclic systems from the quinoxaline (B1680401) core. researchgate.net

Table 1: Representative Synthetic Pathway for Heterocyclic Library Generation

| Step | Starting Material | Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | This compound | Ethanol, H₂SO₄ | Ethyl 2,3-diphenylquinoxaline-5-carboxylate | Esterification |

| 2 | Ethyl 2,3-diphenylquinoxaline-5-carboxylate | Hydrazine Hydrate | 2,3-Diphenylquinoxaline-5-carbohydrazide | Hydrazinolysis |

| 3 | 2,3-Diphenylquinoxaline-5-carbohydrazide | Various Aldehydes (R-CHO) | N'-[(E)-arylmethylidene]-2,3-diphenylquinoxaline-5-carbohydrazide Library | Condensation |

Ligand Design and Synthesis in Coordination Chemistry

The this compound scaffold possesses features that make it an attractive candidate for ligand design in coordination chemistry. The quinoxaline ring system contains two nitrogen atoms which can act as coordination sites for metal ions. Additionally, the carboxylic acid group provides another potential binding site, allowing the molecule to function as a bidentate or even a bridging ligand, depending on the coordination mode.

The synthesis of ligands based on this scaffold allows for the systematic tuning of electronic and steric properties. The phenyl groups at the 2- and 3-positions can be substituted to modulate the ligand's electronic character and spatial arrangement, which in turn influences the properties of the resulting metal complexes. The ability of 2,3-diphenylquinoxaline (B159395) to form anions with various metal ions has been noted, highlighting its potential in forming stable coordination compounds. biosynth.com While specific studies focusing solely on the 5-carboxylic acid derivative as a ligand are not extensively detailed, the fundamental principles of quinoxaline and carboxylic acid coordination chemistry strongly support its utility in this field.

Strategic Intermediate in Multi-Step Organic Synthesis

The utility of this compound as a strategic intermediate is evident in synthetic pathways that require the introduction of a rigid, aromatic, nitrogen-containing heterocycle. Its synthesis from commercially available starting materials, such as 3,4-diaminobenzoic acid and benzil, makes it an accessible building block. nih.gov

In a multi-step synthesis, the carboxylic acid group is often the primary site of transformation. For example, in the synthesis of novel diphenylquinoxaline-6-carbohydrazide hybrids, the 2,3-diphenylquinoxaline-6-carboxylic acid molecule is not the final target but a crucial stepping stone. nih.gov The synthetic sequence involves:

Formation of the Core: Synthesis of the 2,3-diphenylquinoxaline-6-carboxylic acid core. nih.gov

Activation/Modification: Conversion of the carboxylic acid to an ethyl ester to facilitate the next reaction. nih.gov

Key Intermediate Formation: Reaction with hydrazine to form the carbohydrazide intermediate. nih.gov

Diversification: Condensation with a library of aldehydes to yield the final target molecules. nih.gov

This pathway underscores the role of the initial carboxylic acid compound as a non-terminal, strategic intermediate that enables the construction of more elaborate and diverse chemical entities.

Methodologies for Chemical Library Diversification based on the Quinoxaline Core

Diversification of the quinoxaline core is a key objective in medicinal chemistry and materials science to explore structure-activity relationships. This compound provides multiple avenues for such diversification.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2,3-diphenylquinoxaline-5-carboxylic acid?

A two-step approach is typical:

- Step 1 : Condensation of o-phenylenediamine with 1,2-diketones (e.g., benzil derivatives) under acidic conditions to form the quinoxaline core.

- Step 2 : Direct carboxylation at the 5-position via metal-catalyzed C–H activation (e.g., Pd-catalyzed carbonylation) or electrophilic substitution. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the carboxylic acid derivative .

Q. How should researchers validate the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct aromatic protons for quinoxaline (δ 8.2–8.8 ppm) and phenyl substituents (δ 7.3–7.6 ppm).

- ¹³C NMR : Carboxylic acid carbonyl resonance at δ 170–175 ppm.

Q. What solvent systems are optimal for solubility studies?

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound?

- Temperature : Degradation occurs above 40°C; store at –20°C under argon.

- pH : Stable in neutral buffers (pH 6–8). Acidic conditions (pH < 4) promote decarboxylation; basic conditions (pH > 9) may hydrolyze the quinoxaline ring.

- Incompatible Materials : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into CO, CO₂, and nitrogen oxides .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay Validation : Cross-test in enzyme inhibition (e.g., kinase assays) vs. cellular uptake studies (e.g., fluorescence tagging).

- Structural Modulation : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl rings to enhance binding specificity.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) to distinguish true interactions from assay artifacts .

Q. How can computational modeling predict catalytic or ligand-binding behavior?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to predict redox activity.

- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., kinase domains). Validate with experimental IC₅₀ values from enzyme-linked immunosorbent assays (ELISA) .

Q. What analytical techniques identify decomposition byproducts during long-term storage?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., CO, NOx).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Monitor non-volatile degradation products (e.g., decarboxylated quinoxaline derivatives).

- X-ray Photoelectron Spectroscopy (XPS) : Assess surface oxidation on crystalline samples .

Methodological Notes

- Safety Protocols : Use nitrile gloves, safety goggles, and fume hoods during handling. Avoid skin contact due to potential irritation (GHS Category 2) .

- Data Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) to address batch-to-batch variability.

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal (e.g., neutralization of acidic byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.